molecular formula C11H15N3O4S B13378085 Ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate

Ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate

Cat. No.: B13378085
M. Wt: 285.32 g/mol
InChI Key: KVLYNQBEZDUNRQ-UHFFFAOYSA-N
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Description

Ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate is an organic compound with the molecular formula C11H15N3O4S It is a derivative of hydrazone and sulfonyl compounds, characterized by the presence of an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate typically involves the reaction of ethyl aminoacetate with 4-methylbenzenesulfonyl hydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or hydrazono groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl amino{[(4-methylphenyl)sulfonyl]hydrazono}acetate can be compared with other similar compounds, such as:

  • Ethyl {[(4-methylphenyl)sulfonyl]amino}acetate
  • Methyl {[(4-methylphenyl)sulfonyl]amino}acetate
  • Ethyl {[(benzylamino)carbonyl]amino}acetate

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate

InChI

InChI=1S/C11H15N3O4S/c1-3-18-11(15)10(12)13-14-19(16,17)9-6-4-8(2)5-7-9/h4-7,14H,3H2,1-2H3,(H2,12,13)

InChI Key

KVLYNQBEZDUNRQ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/N

Canonical SMILES

CCOC(=O)C(=NNS(=O)(=O)C1=CC=C(C=C1)C)N

Origin of Product

United States

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